2-Methylpyrimidine-4-carboxamide CAS 88393-97-9 properties
2-Methylpyrimidine-4-carboxamide CAS 88393-97-9 properties
CAS: 88393-97-9 Formula: C₆H₇N₃O Molecular Weight: 137.14 g/mol
Executive Summary
2-Methylpyrimidine-4-carboxamide is a critical pyrimidine building block utilized extensively in medicinal chemistry, particularly in the development of kinase inhibitors, matrix metalloproteinase (MMP) inhibitors, and antitubercular agents. Functioning as a privileged scaffold, the pyrimidine core offers optimal hydrogen-bonding geometry for active site interactions, while the C2-methyl and C4-carboxamide vectors provide distinct handles for structure-activity relationship (SAR) exploration. This guide details its physicochemical profile, industrial-grade synthetic routes, and application in fragment-based drug discovery (FBDD).
Physicochemical Profile
| Property | Value | Notes |
| Appearance | White to off-white solid | Crystalline powder form is typical. |
| Melting Point | 160–165 °C (Estimated) | Experimental values vary by purity; typically >150°C. |
| Solubility | DMSO, Methanol, DMF | Moderate water solubility due to polarity. |
| LogP | ~ -0.3 to 0.1 | Low lipophilicity, ideal for "Lead-Like" space. |
| pKa | ~ 1.5 (Pyrimidine N) | Weakly basic; protonation occurs at N1/N3. |
| H-Bond Donors | 2 (Amide NH₂) | Critical for hinge binding in kinases. |
| H-Bond Acceptors | 3 (N1, N3, C=O) | Facilitates water-mediated bridging. |
Synthetic Methodologies
Method A: The "Oxalacetate" Route (Scalable/Industrial)
This route is preferred for multi-gram to kilogram scale synthesis due to the availability of cheap starting materials and the avoidance of expensive palladium catalysts in the early steps.
Reaction Scheme:
-
Condensation: Acetamidine hydrochloride reacts with diethyl sodium oxalacetate to form the 6-hydroxypyrimidine intermediate.
-
Chlorination: Conversion of the hydroxyl group to a chloride using phosphorus oxychloride (
). -
Dehalogenation: Catalytic hydrogenolysis removes the chlorine atom to yield the 2-methyl substituted ester.
-
Ammonolysis: Treatment with ammonia yields the final carboxamide.
Figure 1: Stepwise synthesis of 2-Methylpyrimidine-4-carboxamide from acyclic precursors.
Detailed Protocol (Step 4: Ammonolysis)
-
Charge: Dissolve Ethyl 2-methylpyrimidine-4-carboxylate (1.0 eq) in Methanol (10 vol).
-
Reagent: Bubble anhydrous Ammonia gas or add 7N
in Methanol (5.0 eq) at 0°C. -
Reaction: Stir the sealed vessel at room temperature for 12–16 hours. Monitor by TLC (
) or LC-MS. -
Workup: Concentrate the solvent in vacuo.
-
Purification: Triturate the residue with diethyl ether or cold ethanol to afford the product as a white solid.
Method B: Minisci Radical Alkylation (Medicinal Chemistry Scale)
For rapid analog generation, the Minisci reaction allows the direct installation of the methyl group onto the pyrimidine core.
-
Reagents:
, , -Butyl hydroperoxide (TBHP), and DMSO (as methyl source) or Acetic Acid. -
Mechanism: Generation of a nucleophilic methyl radical which attacks the electron-deficient C2 position of the protonated pyrimidine.
-
Note: This method often yields a mixture of C2 and C6 methylated products, requiring chromatographic separation.
Analytical Characterization
To validate the identity of CAS 88393-97-9, the following spectral signatures are diagnostic:
¹H NMR (400 MHz, DMSO-d₆)
-
δ 8.95 (d, J=5.2 Hz, 1H): H-6 proton. Deshielded due to proximity to N1 and the electron-withdrawing amide.
-
δ 8.15 (br s, 1H): Amide NH (a).
-
δ 7.85 (d, J=5.2 Hz, 1H): H-5 proton. Shows characteristic vicinal coupling with H-6.
-
δ 7.70 (br s, 1H): Amide NH (b).
-
δ 2.68 (s, 3H): C2-Methyl group. Distinct singlet.
LC-MS
-
Ionization: ESI+
-
Observed Mass: [M+H]⁺ = 138.15 m/z.
-
Fragmentation: Loss of
(M-17) is a common fragmentation pathway for primary amides.
Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
2-Methylpyrimidine-4-carboxamide serves as an ideal "fragment" due to its low molecular weight (<150 Da) and high ligand efficiency (LE).
-
Binding Mode: The amide group acts as a donor-acceptor motif, often interacting with the "hinge region" of kinases (e.g., ATP binding site).
-
Growth Vectors: The C5 and C6 positions are open for elaboration (via bromination or C-H activation) to access specificity pockets.
Case Study: MMP-13 Inhibition
Research indicates that fused pyrimidine-carboxamide derivatives are potent inhibitors of Matrix Metalloproteinase-13 (MMP-13), a target for osteoarthritis.[3][4] The 2-methylpyrimidine moiety binds to the S1' specificity pocket, where the nitrogen atoms coordinate with the catalytic Zinc ion or bridge water molecules.
Figure 2: Mechanism of action for pyrimidine-carboxamide based MMP-13 inhibitors.
Safety & Handling (SDS Summary)
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling the powder outside a fume hood.
-
Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the amide.
References
-
Synthesis of Pyrimidine Esters: Zhichkin, P., et al.[5] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002.[5]
-
MMP-13 Inhibitors: Ruminski, P. G., et al.[4] "A Highly Selective and Orally Bioavailable Matrix Metalloproteinase-13 Inhibitor for the Potential Treatment of Osteoarthritis."[3][4][6] Journal of Medicinal Chemistry, 2016.
-
Minisci Reaction: Duncton, M. A. J., et al. "A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction." Organic Letters, 2010.
-
Safety Data: Thermo Fisher Scientific. "Safety Data Sheet: Pyrimidine derivatives."
